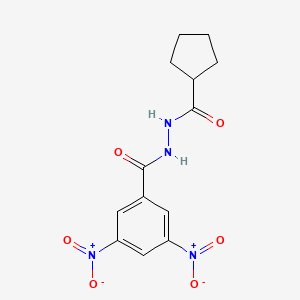
N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as 2C-F-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that is structurally similar to other compounds such as 25I-NBOMe and 25C-NBOMe. The compound was first synthesized in 2010 by a team of researchers led by Ralf Heim at the University of Erlangen-Nuremberg in Germany. Since then, it has gained popularity among recreational drug users and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of various signaling pathways that lead to the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can cause changes in perception, mood, and thought processes. It can also cause alterations in sensory perception, such as changes in color and sound perception. Additionally, the compound can cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for studying the receptor's function. Additionally, the compound has a long duration of action, which allows for extended experimentation periods. However, one limitation is that the compound is highly potent and can be toxic in high doses, making it difficult to work with safely.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of research could focus on the compound's potential therapeutic applications, particularly in the treatment of mental health conditions such as depression and anxiety. Another area of research could focus on the compound's mechanism of action and how it interacts with the 5-HT2A receptor. Additionally, research could be conducted on the compound's safety profile and potential toxicity in humans.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that the compound has potent hallucinogenic properties and could be used in the treatment of various mental health conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has also been shown to have analgesic properties and could be used in the treatment of chronic pain.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-15-7-8-19(28-2)18(13-15)23-20(25)14-9-11-24(12-10-14)21(26)16-5-3-4-6-17(16)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNMLKPRSXZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-cyano-4,5-dimethyl-2-thienyl)propanamide](/img/structure/B4771008.png)
![4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4771013.png)
![2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4771014.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4771020.png)
![4,5-dimethoxy-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B4771025.png)
![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)


![N-allyl-2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4771080.png)



![4-oxo-4-[4-(2-phenylethyl)-1-piperazinyl]butanoic acid](/img/structure/B4771103.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4771110.png)